molecular formula C16H17F2NO2 B5051685 (2,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

(2,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

Cat. No. B5051685
M. Wt: 293.31 g/mol
InChI Key: SEHSPQFPJZUEEH-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzylamine is used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .


  • Synthesis Analysis

    It was used in the preparation of trisammonium tris (hexafluoro phosphate) salt. It was also used in the synthesis of well defined, homogeneous [ n ]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .

  • Molecular Structure Analysis

    The molecular formula is (CH3O)2C6H3CH2NH2 .

  • Physical And Chemical Properties Analysis

    It has a molecular weight of 167.21, a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) .
  • Safety and Hazards

    It is classified as a skin corrosive and has a hazard statement of H314. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

    properties

    IUPAC Name

    1-(2,4-difluorophenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17F2NO2/c1-20-14-5-11(6-15(8-14)21-2)9-19-10-12-3-4-13(17)7-16(12)18/h3-8,19H,9-10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SEHSPQFPJZUEEH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=CC(=C1)CNCC2=C(C=C(C=C2)F)F)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17F2NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    293.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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